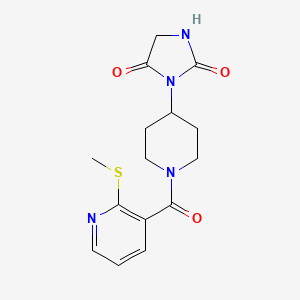

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-23-13-11(3-2-6-16-13)14(21)18-7-4-10(5-8-18)19-12(20)9-17-15(19)22/h2-3,6,10H,4-5,7-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBWKRDVVGNBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazolidine-2,4-dione core. The methylthio-nicotinoyl group is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include methylthio compounds, nicotinoyl chlorides, and various bases to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazolidine-2,4-dione moiety can be reduced to form different derivatives.

Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nicotinoyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione can produce various reduced derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialized materials or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Molecular Complexity : The target compound exhibits the highest molecular weight (349.39 g/mol) due to its fused piperidine and imidazolidinedione systems. In contrast, the halogenated pyridines in the catalog are smaller (263.35–320.90 g/mol) and lack extended ring systems.

Sulfur Content: The methylthio group in the target compound is unique; none of the catalogued derivatives contain sulfur. This moiety may enhance lipophilicity or modulate electronic properties.

Functional Diversity: While catalogued compounds prioritize halogen (Cl, I) and oxygen-based substituents (e.g., dimethoxymethyl, pivalamide), the target compound combines a nicotinoyl amide, heterocyclic rings, and a urea-like imidazolidinedione.

Hypothetical Pharmacological Implications

- The piperidine ring may contribute to conformational flexibility or basicity, contrasting with the rigid, planar structures of halogenated pyridines.

- Halogen substituents in the catalogued compounds (e.g., iodo, chloro) are typically linked to enhanced bioavailability or metabolic stability, whereas the methylthio group in the target compound might offer distinct reactivity or pharmacokinetic profiles.

Biological Activity

The compound 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Imidazolidine Dione : A five-membered ring with two carbonyl groups.

- Nicotinoyl Group : Derived from nicotinic acid, contributing to its biological profile.

The chemical formula for this compound is , and it has a molecular weight of 306.39 g/mol.

1. Anticancer Properties

Recent studies have indicated that compounds similar to 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit significant anticancer activity. For instance, a related compound demonstrated selective toxicity against various cancer cell lines with IC50 values in the nanomolar range. The mechanism of action involves the inhibition of tubulin assembly, leading to disrupted microtubule networks and subsequent apoptosis in cancer cells .

2. Anti-Angiogenic Effects

The anti-angiogenic properties of this class of compounds have also been highlighted in research. In vitro studies showed that they could inhibit endothelial cell tube formation, migration, and invasion, which are critical processes in angiogenesis . This suggests potential applications in treating diseases characterized by abnormal blood vessel growth, such as cancer.

3. Neuropharmacological Activity

Compounds featuring piperidine rings have been reported to interact with various neurotransmitter systems. For instance, the binding affinity of derivatives at serotonin receptors has been explored, indicating potential implications for treating mood disorders . The specific activity of our compound on neuroreceptors is yet to be fully elucidated but warrants further investigation.

Data Table: Biological Activity Overview

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative of the compound was tested against five different cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction pathways. The study emphasized the selectivity of the compound towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Case Study 2: Angiogenesis Inhibition

Another study focused on the anti-angiogenic effects of compounds similar to our target molecule. The results demonstrated that treatment with these compounds significantly reduced tube formation in human umbilical vein endothelial cells (HUVECs), highlighting their potential as therapeutic agents in cancer treatment where angiogenesis plays a crucial role.

Q & A

Q. What safety protocols are essential for handling reactive intermediates?

- PPE : Gloveboxes for air-sensitive steps (e.g., borane reductions); fume hoods for volatile reagents (e.g., thionyl chloride) .

- Emergency measures : Immediate ethanol/water rinses for skin contact with corrosive agents .

Q. How to design adaptive experiments for novel derivative libraries?

- Machine learning : Train models on existing SAR data to prioritize high-potential analogs .

- High-throughput screening : Use automated liquid handlers for parallel synthesis (96-well plates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.